molecular formula C15H13NOS2 B11824863 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone

1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone

Cat. No.: B11824863
M. Wt: 287.4 g/mol
InChI Key: CHKDUTONIPBXHM-UHFFFAOYSA-N
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Description

1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is a chemical compound with the molecular formula C15H13NOS2. It is an intermediate in the synthesis of Metopimazine Sulfoxide, a metabolite of Metopimazine in dogs and rabbits . This compound is part of the phenothiazine family, which is known for its diverse biological activities, including antipsychotic and antiemetic properties.

Preparation Methods

The synthesis of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone involves several steps:

    Starting Material: The process begins with 2-Methylthiophenothiazine.

    Protection: The compound is protected by sequential reaction with sodium amide and acetic anhydride.

    Formation of Ethanone: This reaction yields this compound.

Chemical Reactions Analysis

1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone undergoes various chemical reactions:

Common reagents used in these reactions include peracids for oxidation and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is primarily related to its role as an intermediate in the synthesis of Metopimazine. Metopimazine acts as a dopamine D2 and D3 receptor antagonist, which underlies its antiemetic and gastroprokinetic effects . The compound itself may interact with similar molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone can be compared with other phenothiazine derivatives:

    Chlorpromazine: Known for its antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Another antipsychotic with a similar structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H13NOS2

Molecular Weight

287.4 g/mol

IUPAC Name

1-(2-methylsulfanylphenothiazin-10-yl)ethanone

InChI

InChI=1S/C15H13NOS2/c1-10(17)16-12-5-3-4-6-14(12)19-15-8-7-11(18-2)9-13(15)16/h3-9H,1-2H3

InChI Key

CHKDUTONIPBXHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)SC

Origin of Product

United States

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